

# Unveiling the Structural Nuances of 1,4-Dimethyl-9H-carbazole: A Technical Guide

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## Compound of Interest

Compound Name: 1,4-Dimethyl-9H-carbazole

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This technical guide provides a comprehensive analysis of the molecular structure and conformation of **1,4-Dimethyl-9H-carbazole**, a key heterocyclic scaffold in medicinal chemistry and materials science. By examining crystallographic and spectroscopic data from closely related derivatives, this document offers critical insights into the structural characteristics that govern its biological activity and material properties.

## Molecular Structure and Conformation

While a crystal structure for the parent **1,4-Dimethyl-9H-carbazole** is not readily available in the reviewed literature, extensive X-ray diffraction studies on its derivatives, such as tert-Butyl 6-bromo-**1,4-dimethyl-9H-carbazole-9-carboxylate**, provide a robust model for its core structure. The carbazole ring system is fundamentally planar, with minor deviations observed upon substitution.

The defining feature of the **1,4-dimethyl-9H-carbazole** core is its tricyclic structure, consisting of two benzene rings fused to a central pyrrole ring. The nitrogen atom of the pyrrole ring introduces a site for potential hydrogen bonding and further functionalization. The methyl groups at the 1 and 4 positions introduce steric hindrance that can influence the planarity of the ring system and the orientation of substituents at the N9 position.

Analysis of the crystal structure of tert-Butyl 6-bromo-**1,4-dimethyl-9H-carbazole-9-carboxylate** reveals that the pyrrole ring makes small dihedral angles with the adjacent

benzene rings, indicating a nearly coplanar system.[1] Specifically, the dihedral angles are 1.27 (7)° and 4.86 (7)°, with the dihedral angle between the two benzene rings being 5.11 (7)°.[1] This near-planarity is a crucial factor in the electronic properties of the molecule, facilitating  $\pi$ - $\pi$  stacking interactions in the solid state.[1]

## Tabulated Crystallographic Data

The following tables summarize key bond lengths and angles for the carbazole core, inferred from the crystal structure of tert-Butyl 6-bromo-**1,4-dimethyl-9H-carbazole-9-carboxylate**.[1]

Table 1: Selected Bond Lengths

Bond	Length (Å)
N9—C8A	1.408 (2)
N9—C9A	1.417 (2)

Table 2: Selected Dihedral Angles

Rings	Dihedral Angle (°)
Pyrrole Ring / Benzene Ring 1	1.27 (7)
Pyrrole Ring / Benzene Ring 2	4.86 (7)
Benzene Ring 1 / Benzene Ring 2	5.11 (7)

## Experimental Protocols

The synthesis and characterization of **1,4-Dimethyl-9H-carbazole** and its derivatives involve a series of well-established organic chemistry techniques.

### Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles

A common method for the synthesis of functionalized **1,4-dimethyl-9H-carbazole** derivatives is the Suzuki-Miyaura cross-coupling reaction.[2][3][4]

Representative Protocol:

- To a solution of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (1.50 g, 4.70 mmol) in 1,4-dioxane (70 mL) under an argon atmosphere, add phenylboronic acid (0.63 g, 5.17 mmol), Na<sub>2</sub>CO<sub>3</sub> (1.25 g, 11.79 mmol) in H<sub>2</sub>O (3.50 mL), and Pd(PPh<sub>3</sub>)<sub>4</sub> (0.30 g, 0.26 mmol) sequentially.[\[2\]](#)[\[4\]](#)
- Heat the reaction mixture to reflux for 48 hours.[\[2\]](#)[\[4\]](#)
- Evaporate the volatiles under reduced pressure.[\[2\]](#)[\[4\]](#)
- Recrystallize the resulting solid from acetonitrile to yield the desired product.[\[2\]](#)[\[4\]](#)

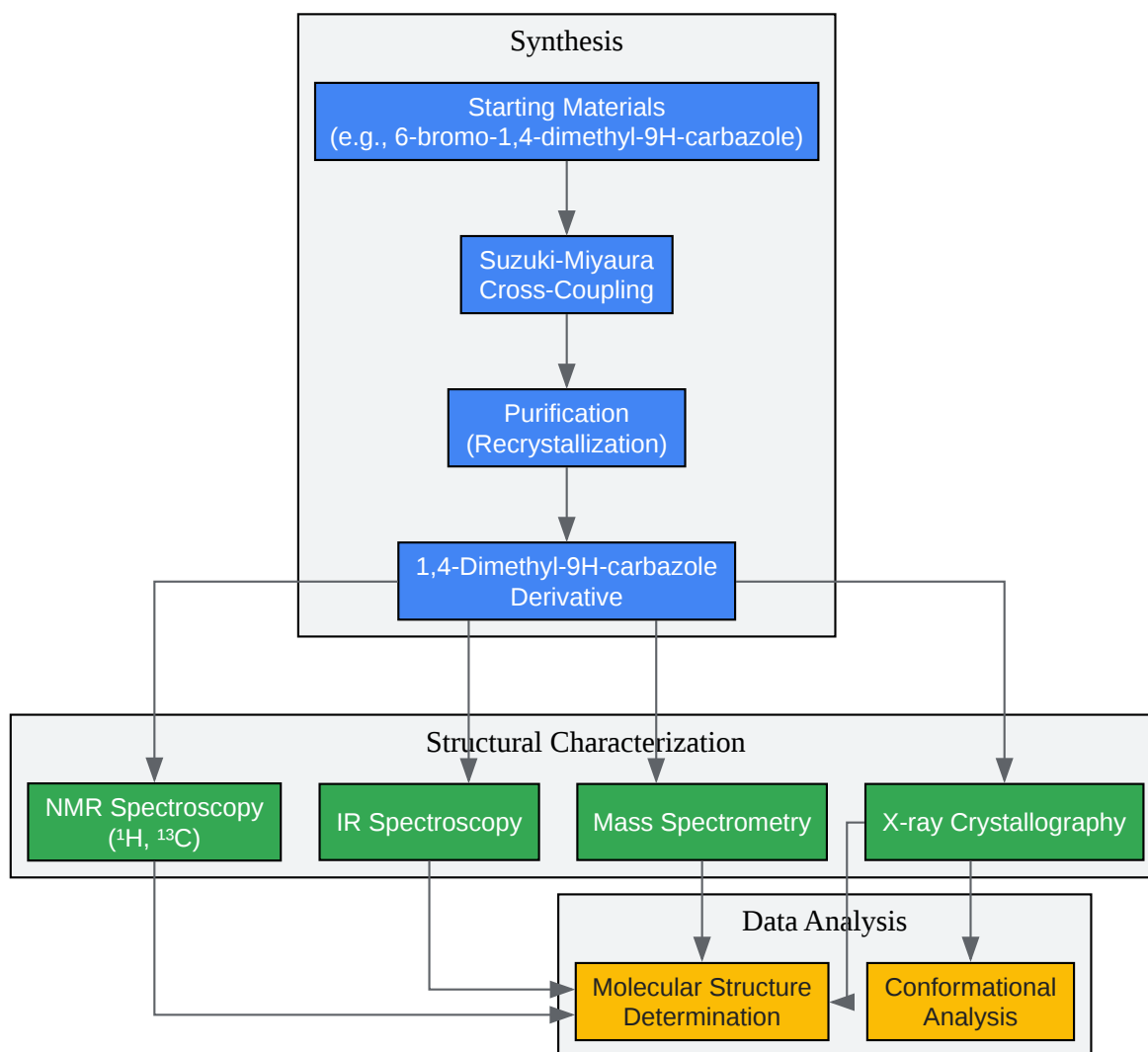
## Spectroscopic Characterization

The structural elucidation of **1,4-Dimethyl-9H-carbazole** and its derivatives relies heavily on spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing crucial information about the connectivity and substitution pattern of the molecule.[\[2\]](#)[\[4\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretch of the carbazole ring.[\[2\]](#)[\[4\]](#) Computational and experimental IR studies on N-substituted carbazoles help in the interpretation of the vibrational spectra.[\[5\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[\[2\]](#)[\[4\]](#)

## Visualizing the Workflow and Structure

The following diagrams, generated using Graphviz, illustrate the experimental workflow for structural determination and the key molecular features of **1,4-Dimethyl-9H-carbazole**.



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Caption: Experimental workflow for the synthesis and structural elucidation of **1,4-Dimethyl-9H-carbazole** derivatives.

Caption: Key molecular features and conformation of the **1,4-Dimethyl-9H-carbazole** scaffold.

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